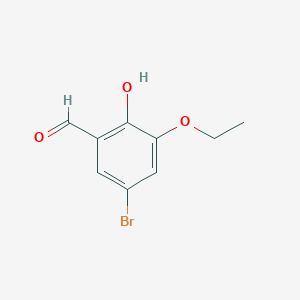

![molecular formula C7H7BrClN3 B3034698 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl CAS No. 2089649-15-8](/img/structure/B3034698.png)

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl

Übersicht

Beschreibung

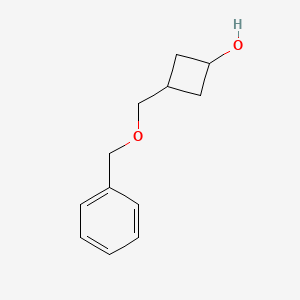

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl is a chemical compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds are characterized by their imidazo[1,2-a]pyridine core, which is a fused ring structure combining imidazole and pyridine rings. The specific compound is further modified by the presence of a bromine atom and an amine group, making it a potential intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been explored in several studies. For instance, a direct intramolecular C-H amination reaction has been developed to synthesize pyrido[1,2-a]benzimidazoles from N-aryl-2-aminopyridines, which is cocatalyzed by copper(II) and iron(III) . This method provides a route that could potentially be adapted for the synthesis of 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused bicyclic ring system. The presence of various substituents, such as a bromine atom, can significantly influence the electronic properties and reactivity of the molecule. The bromine atom, in particular, is a key functional group that can facilitate further chemical transformations due to its reactivity.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo a variety of chemical reactions. For example, the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives involves cyclization reactions starting from 2-aminopyridin-3-ol with bromopyruvic acid . This demonstrates the reactivity of the imidazo[1,2-a]pyridine core towards cyclization and functionalization, which is relevant for the synthesis and modification of 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of the bromine atom and the amine group in 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl would affect its boiling point, melting point, solubility, and stability. These properties are crucial for the handling and application of the compound in various chemical processes. Although the specific properties of 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl are not detailed in the provided papers, general trends can be inferred from the behavior of similar compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Molecular Scaffolds for Medicinal Chemistry

A study by Schmid, Schühle, and Austel (2006) reported the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, starting from a related compound. This synthesis is notable for producing three-dimensional molecular scaffolds that are potentially useful in medicinal chemistry for the development of small molecules that can optimally adapt to biological targets (Schmid, Schühle, & Austel, 2006).

Development of Farnesyltransferase Inhibitors

Dinsmore et al. (2000) synthesized 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems to produce conformationally restricted farnesyltransferase inhibitor analogues. These analogues were developed to exhibit improved in vivo metabolic stability (Dinsmore et al., 2000).

Exploration in Palladium-Catalyzed Borylation Reactions

Sanghavi et al. (2022) investigated the palladium-catalyzed Suzuki–Miyaura borylation reactions involving compounds structurally similar to 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl. Their work provides insights into the preparation of active pharmaceutical ingredients and explores the nitrogen-rich system's potential as anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Applications in the Synthesis of Imidazopyridine Derivatives

Research by Rogul'chenko, Mazur, and Kochergin (1975) involved the synthesis of imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines. Their methodology included the formation of 8-bromoimidazo[1,2-c]pyrimidines, which underscores the compound's utility in the synthesis of complex heterocyclic structures (Rogul'chenko, Mazur, & Kochergin, 1975).

Role in Catalyzed Amination for Medicinal Chemistry

Masters et al. (2011) discussed the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles by direct copper-catalyzed amination. This study highlights the relevance of similar compounds in the field of medicinal chemistry, particularly in the synthesis of compounds with potential pharmaceutical applications (Masters et al., 2011).

Safety And Hazards

Zukünftige Richtungen

While the specific future directions for 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl are not explicitly mentioned in the search results, the development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is necessary .

Eigenschaften

IUPAC Name |

8-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-11-4-6(9)10-7(5)11;/h1-4H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVBRBVHDDDNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)

![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)

![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)

![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)